6-Chloro-3-iodo-2-methylpyridin-4-amine
Description
Contextualization of Halogenated Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Heterocyclic Chemistry
Halogenated pyridine derivatives are critical building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations. nih.govchemrxiv.org These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and ligands for metal catalysis. nih.govmountainscholar.orgresearchgate.net The regioselective installation of halogen atoms onto the electron-deficient pyridine ring, however, presents a long-standing challenge in synthetic chemistry. chemrxiv.orgmountainscholar.org Traditional electrophilic aromatic substitution reactions that work well for electron-rich arenes often require harsh conditions for pyridines and may not provide the desired positional selectivity. nih.govchemrxiv.org
Consequently, significant research has been dedicated to developing novel and selective pyridine halogenation methods. nih.govmountainscholar.org The presence of a halogen on the pyridine scaffold enables a variety of subsequent cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This capability allows chemists to assemble complex molecular frameworks from simpler, halogenated precursors, making halopyridines indispensable intermediates in both academic research and industrial manufacturing. chemimpex.comnbinno.com
Significance of 6-Chloro-3-iodo-2-methylpyridin-4-amine as a Versatile Synthetic Intermediate
The specific compound this compound is a prime example of a multifunctional synthetic intermediate. Its significance lies in the distinct reactivity of its various functional groups, which allows for controlled, sequential modifications. The pyridine core is decorated with two different halogen atoms: an iodine at the 3-position and a chlorine at the 6-position. This differentiation is crucial for synthetic strategy. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, making the 3-position the primary site for metal-catalyzed cross-coupling reactions.
This inherent reactivity allows for the selective introduction of aryl, alkyl, or amino groups at the C-3 position while leaving the C-6 chloro substituent intact for subsequent transformations. The chloro group can later be targeted for nucleophilic aromatic substitution, often under different reaction conditions. Furthermore, the presence of the 4-amino group, a strong electron-donating substituent, modulates the electronic properties of the pyridine ring and can be used as a handle for further derivatization. The 2-methyl group provides steric influence and also affects the ring's electronics. This combination of functionalities in a single molecule provides a robust platform for generating a diverse library of complex pyridine derivatives from a common precursor, highlighting its value in discovery chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClIN2 |
| Molecular Weight | 268.49 g/mol |
| Appearance | Solid (Predicted) |
| CAS Number | 1800500-24-7 |
Historical Development and Evolution of Research on Substituted Pyridin-4-amines
The study of aminopyridines has a rich history rooted in medicinal chemistry and materials science. researchgate.net The parent compound, 4-aminopyridine, and its derivatives have been investigated for a wide range of biological activities. researchgate.net Historically, research focused on the synthesis and application of simpler substituted aminopyridines, which were found to be useful in treating various diseases and in the production of new chemical compounds. researchgate.net
Over time, as synthetic methodologies became more sophisticated, the focus expanded to more complex, polysubstituted pyridin-4-amines. These compounds have been explored as privileged structures in drug discovery, serving as the core scaffold for molecules targeting a variety of biological targets, including protein kinases. nih.govnih.gov The development of advanced cross-coupling reactions has been particularly transformative, enabling the synthesis of highly functionalized 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines and other complex heterocyclic systems. nih.gov The evolution of this field reflects a broader trend in organic chemistry: a move toward the efficient construction of molecular complexity to probe and modulate biological function. The investigation into the quaternization of the pyridine nitrogen in aminopyridine derivatives also represents a significant area of study, leading to compounds with unique applications as catalysts and inhibitors. mdpi.com
Research Gaps and Future Perspectives for this compound Studies
Despite its clear potential as a versatile synthetic intermediate, this compound remains a sparsely documented compound in publicly accessible scientific literature. This highlights several significant research gaps and points toward promising future research directions.
Research Gaps:
Optimized Synthesis: There is a lack of established, high-yield, and scalable synthetic routes for the compound itself. Developing an efficient synthesis is the first critical step toward enabling its broader use.
Reactivity Profiling: The regioselective reactivity of the compound has not been systematically explored. A comprehensive study detailing its behavior in a wide range of cross-coupling and nucleophilic substitution reactions would be highly valuable to the synthetic community.
Application in Target Synthesis: There are no documented examples of its use as a key building block in the synthesis of specific, complex target molecules, such as biologically active compounds or functional materials.
Future Perspectives:
Synthetic Methodology: Future work should focus on the development of a robust and cost-effective synthesis for this compound.
Combinatorial Chemistry: The compound is an ideal scaffold for the creation of chemical libraries. By systematically reacting the C-3 iodo, C-6 chloro, and C-4 amino positions, a large number of novel derivatives can be generated for high-throughput screening in drug and agrochemical discovery programs.
Medicinal Chemistry: Given the prevalence of substituted pyridines in medicine, this intermediate could be employed in the rational design and synthesis of novel inhibitors for various enzyme classes, such as kinases, or as scaffolds for new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-iodo-2-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c1-3-6(8)4(9)2-5(7)10-3/h2H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTOGEUKLNZSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Chloro 3 Iodo 2 Methylpyridin 4 Amine
Retrosynthetic Analysis and Strategic Disconnections for the 6-Chloro-3-iodo-2-methylpyridin-4-amine Scaffold
A retrosynthetic analysis of this compound reveals several possible disconnections to simplify the target molecule into more readily available starting materials. The primary strategic disconnections involve the sequential removal of the functional groups—amine, iodo, and chloro—from the pyridine (B92270) core.
A logical approach begins with the disconnection of the C-N bond of the 4-amino group, leading to a 4-halopyridine precursor. This is a common strategy as the amino group can be introduced in a late-stage synthesis via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a nitro group.
Further disconnection of the C-I and C-Cl bonds is then considered. The order of these disconnections is critical due to the directing effects of the substituents on the pyridine ring. The electron-donating amino and methyl groups activate the ring towards electrophilic substitution, while the chloro group is deactivating. A plausible retrosynthetic pathway would involve the disconnection of the iodo group at C-3 via an electrophilic iodination reaction on a 6-chloro-2-methylpyridin-4-amine precursor. Subsequently, the chloro group at C-6 can be disconnected, leading back to a 2-methylpyridin-4-amine intermediate.
Finally, the pyridine ring itself can be disconnected. A classical approach to pyridine synthesis is the Hantzsch pyridine synthesis or similar condensation reactions involving 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. This suggests that the 2-methylpyridin-4-amine core could be constructed from acyclic precursors.
Synthesis of Key Pyridine Precursors and Functional Group Interconversions
The synthesis of appropriately substituted pyridine precursors is paramount for the successful construction of this compound. A key intermediate is 2-methylpyridin-4-amine. Various methods exist for the synthesis of substituted pyridin-4-amines. One common approach involves the multi-step transformation of commercially available starting materials. For instance, the synthesis of 2-chloro-3-amino-4-methylpyridine, a related substituted pyridine, has been achieved from 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone (B155242) through condensation, cyclization, chlorination, and Hofmann rearrangement. researchgate.net
Functional group interconversions are also crucial. For example, a nitro group can be a precursor to an amino group via reduction, which is a widely used strategy in the synthesis of aminopyridines. The choice of the precursor and the sequence of reactions are dictated by the directing effects of the existing substituents and the desired regioselectivity of the subsequent functionalization steps.
Regioselective Halogenation Strategies for Pyridin-4-amine Systems
The introduction of both a chloro and an iodo group at specific positions on the pyridine ring presents a significant synthetic challenge. The regioselectivity of these halogenation reactions is influenced by the electronic and steric properties of the substituents already present on the ring.
Directed Chlorination Approaches at C-6 of the Pyridine Ring
Achieving selective chlorination at the C-6 position of a 2-methylpyridin-4-amine scaffold requires careful consideration of the directing effects of the methyl and amino groups. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (C-3, C-5). The methyl group is also activating and directs to its ortho and para positions (C-3, C-6). The combined directing effects would favor substitution at C-3 and C-5.
To achieve chlorination at the less favored C-6 position, a directed metalation approach can be employed. This involves the use of a directing group to facilitate lithiation at a specific position, followed by quenching with an electrophilic chlorine source. For instance, the use of superbases like BuLi-LiDMAE has been shown to promote regioselective C-6 lithiation of 2-chloropyridine. While not directly applicable to the target precursor, this principle of directed metalation could be adapted.
Alternatively, the synthesis can be designed to start with a precursor that already contains the chloro group at the 6-position. For example, starting from 2,6-dichloropyridine, one of the chloro groups can be selectively substituted or modified.
Stereoselective Iodination Methodologies at C-3 of the Pyridine Ring
The term "stereoselective" in the context of iodination of an aromatic ring like pyridine is more accurately described as "regioselective." The introduction of an iodine atom at the C-3 position of a 2-methyl-6-chloropyridin-4-amine precursor is an electrophilic aromatic substitution reaction. The amino group at C-4 strongly directs incoming electrophiles to the ortho positions, namely C-3 and C-5.
A direct and effective method for the iodination of a related compound, 2-chloro-4-aminopyridine, has been reported. chemicalbook.com This method utilizes iodine monochloride (ICl) in glacial acetic acid to achieve iodination, presumably at the C-3 and/or C-5 position. Given the strong directing effect of the amino group, this method is expected to be highly regioselective for the positions ortho to the amine. In the case of a 2-methyl-6-chloropyridin-4-amine precursor, the C-3 position would be activated by both the C-4 amino group and the C-2 methyl group, making it a likely site for electrophilic iodination.
| Reagent System | Substrate | Position of Iodination | Reference |
| Iodine Monochloride (ICl) / Acetic Acid | 2-Chloro-4-aminopyridine | C-3 and/or C-5 | chemicalbook.com |
| KIO3/KI/AcOH/H2SO4 | 2-Aminopyridines | C-3 and/or C-5 | nih.gov |
| NIS / TFA | Anisole (for comparison) | Ortho to methoxy | mountainscholar.org |
Challenges in Achieving Selective Polyhalogenation
The selective introduction of two different halogens onto a pyridine ring, especially in the presence of multiple other substituents, is a significant synthetic hurdle. The primary challenges include:
Regiocontrol: The directing effects of the existing substituents can lead to a mixture of regioisomers. The activating amino group strongly influences the position of electrophilic attack, often making it difficult to introduce a second halogen at a less activated position.
Reactivity: The introduction of a deactivating halogen atom can make subsequent halogenation reactions more difficult. Conversely, the presence of a strongly activating amino group can lead to over-halogenation or reaction at unintended sites.
Steric Hindrance: The presence of multiple substituents can sterically hinder the approach of the halogenating agent to the desired position.
Halogen Scrambling: In some cases, under certain reaction conditions, there can be a risk of halogen exchange or migration.
Strategies to overcome these challenges often involve a carefully planned synthetic sequence, the use of protecting groups to modulate the reactivity of certain functional groups, and the application of modern regioselective cross-coupling reactions. For polyhalogenated pyridines, the general order of reactivity for nucleophilic substitution and cross-coupling reactions is often C4 > C2 > C5. nih.gov
Amination Routes to Access the Pyridin-4-amine Moiety
The introduction of the amino group at the C-4 position is a key step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C-4 position of the pyridine ring.
Common leaving groups for this transformation include halogens (especially fluorine and chlorine) and nitro groups. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.
A variety of amination reagents can be used, including ammonia, protected amines, or nitrogen-containing nucleophiles. The reaction conditions often involve heating in a suitable solvent, sometimes in the presence of a base. For example, the amination of polyhalogenated pyridines has been achieved using sodium tert-butoxide in water, providing a more environmentally friendly approach. acs.org The choice of the amination route depends on the specific precursor available and the compatibility of the reaction conditions with the other functional groups present in the molecule.
| Amination Method | Precursor | Reagent | Key Features | Reference |
| Nucleophilic Aromatic Substitution | 4-Halopyridine | Ammonia or Amine | Electron-deficient pyridine ring facilitates attack at C-4. | General Knowledge |
| Base-Promoted Amination | Polyhalogenated Pyridine | Amine / NaOtBu / H2O | Environmentally benign conditions. | acs.org |
| Buchwald-Hartwig Amination | 4-Halopyridine | Amine / Palladium Catalyst | Mild conditions, broad substrate scope. | General Knowledge |
Novel Synthetic Routes and Catalyst Development for this compound
The synthesis of highly substituted pyridines, such as this compound, benefits from the continuous evolution of catalytic systems and novel reaction pathways. These advancements focus on improving efficiency, selectivity, and functional group tolerance.
Transition-Metal Catalyzed Approaches (e.g., Palladium-Catalyzed Amination, Cross-Coupling Reactions)
Transition-metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination stands out as a premier method for coupling amines with aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C-N bonds under conditions that tolerate a wide array of functional groups. wikipedia.org
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org A hypothetical application to synthesize the target compound could involve the amination of a precursor like 6-chloro-3-iodo-2-methylpyridine (B1462186) at the 4-position.
Research on related structures, such as dichloroquinolines and 2-chlorothienopyridone, demonstrates the feasibility of this approach. nih.govnih.govresearchgate.net In these cases, various palladium sources like Pd(OAc)₂ (palladium acetate) and Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) are employed with specialized phosphine (B1218219) ligands. nih.govresearchgate.net The choice of ligand is critical; bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and sterically hindered monodentate ligands like DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) have proven effective in improving reaction rates and yields, particularly for challenging substrates. nih.govnih.gov
The selection of a suitable base is also crucial, with common choices including sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium hydroxide (B78521) (KOH). nih.govresearchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Chloro-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Substrate Type | General Yields | Reference |
|---|---|---|---|---|---|---|
| Pd(dba)₂ (4-8%) | BINAP or DavePhos (4.5-9%) | tBuONa | Dioxane | Dichloroquinolines | 67-84% | nih.gov |
| Pd(OAc)₂ | BINAP or Xantphos | Cs₂CO₃ | Not Specified | β-Chloroacroleins | Good | researchgate.net |
| Pd(OAc)₂ | Not Specified | Cesium fluoride | Not Specified | 2-chlorothienopyridone | Good | researchgate.net |
Organocatalytic and Metal-Free Transformations
To circumvent the cost and potential toxicity of residual metals in final products, metal-free and organocatalytic synthetic routes have gained significant traction. mdpi.comfigshare.com These methods offer alternative pathways for constructing substituted pyridine rings. For instance, the synthesis of 2-aminopyridines can be achieved from 2-mercaptopyridine (B119420) by stirring with excess amines without a catalyst. nih.gov
One established metal-free strategy for synthesizing a related isomer, 2-chloro-3-iodopyridin-4-amine (B1632570), involves the direct iodination of 2-chloro-4-aminopyridine using iodine monochloride (ICl) in glacial acetic acid. chemicalbook.com This electrophilic aromatic substitution demonstrates a direct, metal-free approach to introducing a key functional group onto the pyridine ring. chemicalbook.com
Furthermore, multicomponent reactions offer a powerful tool for building molecular complexity in a single step under metal-free conditions. Domino reactions involving enaminones or enaminonitriles with other simple precursors can lead to the formation of fully substituted pyridines. mdpi.comfigshare.com These reactions often proceed through a cascade of bond-forming events, promoted by simple reagents like trifluoroacetic acid (TfOH), to construct the heterocyclic core. figshare.com While these methods have not been specifically applied to this compound, they represent a promising area for future synthetic design. mdpi.com
Photochemical and Electrochemical Synthetic Strategies
Photochemical and electrochemical methods provide unique, energy-efficient routes for organic synthesis by accessing highly reactive intermediates that are often inaccessible through thermal methods. nih.gov Photochemistry, the use of light to initiate chemical reactions, can facilitate complex cycloadditions and rearrangements to rapidly build intricate molecular scaffolds. nih.gov While specific photochemical syntheses of the target compound are not documented, the broader field demonstrates the potential for novel C-H functionalization and bond formations on heterocyclic rings. mdpi.com For example, visible-light-mediated reactions have been used to synthesize complex nitrogen-containing heterocycles like azetines. youtube.com
Electrosynthesis offers another mild and powerful alternative. Electrochemical reductive cross-coupling, for example, has been used to prepare 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. researchgate.net This process often employs a sacrificial iron anode with a nickel(II) catalyst, demonstrating how electrochemical potential can drive challenging cross-coupling reactions under gentle conditions. researchgate.net Such strategies could potentially be adapted for the functionalization of a pre-existing 6-Chloro-3-iodo-2-methylpyridine scaffold.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous solvents, and using energy-efficient methodologies.
Microwave-Assisted Synthesis and Ultrasound-Mediated Reactions
Alternative energy sources like microwaves and ultrasound have become valuable tools for sustainable synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes while often increasing product yields compared to conventional heating. mdpi.comnih.gov This efficiency is attributed to the direct heating of the solvent and reactant molecules. Microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including 2-amino-4-chloro-pyrimidine derivatives and highly functionalized pyridines. mdpi.comnih.gov
Ultrasound-mediated synthesis utilizes the energy of acoustic cavitation to enhance reaction rates and yields. researchgate.netnih.gov This technique has been employed in the synthesis of substituted pyridines and other heterocycles, often under mild conditions. researchgate.netnih.gov Sonication can facilitate reactions such as iodination and palladium-catalyzed couplings. nih.govacs.org For instance, an efficient, ultrasound-accelerated method for the iodination of imidazo[1,2-a]pyridines has been developed, which is transition-metal-free and proceeds rapidly in a green solvent. acs.org
Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Methods for Heterocycles
| Reaction Type | Method | Key Advantages | Reference |
|---|---|---|---|
| Synthesis of 1,4-dihydropyridine (B1200194) nucleosides | Microwave Irradiation | Higher yields (86-96%) and shorter reaction times (30 min) compared to conventional heating. | nih.gov |
| Synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Microwave Irradiation | Significantly shortened reaction times with comparable yields to conventional methods. | mdpi.com |
| Synthesis of 2-substituted Furo[3,2-b]pyridines | Ultrasound Irradiation | Enables a one-pot reaction with an inexpensive and stable catalyst. | nih.gov |
| Iodination of Imidazo[1,2-α]pyridines | Ultrasound Irradiation | Accelerates reaction, improves efficiency, and maximizes iodine atom economy. | acs.org |
Solvent-Free and Ionic Liquid-Based Methodologies
Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reactions minimize waste and simplify purification procedures. Numerous syntheses of 2-aminopyridine (B139424) derivatives have been successfully established under solvent-free conditions, often involving multicomponent reactions that proceed with high atom economy. mdpi.comnih.govacademie-sciences.frresearchgate.net For example, 4-substituted aminopyrido[2,3-d]pyrimidines can be synthesized by heating 2-aminopyridines, triethyl orthoformate, and various primary amines without any solvent, resulting in good yields and short reaction times. mdpi.com
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. While their application in the synthesis of the specific target compound is not reported, ILs have been explored as alternative media for a wide range of organic reactions, including peptide synthesis, where they can improve solubility and reaction efficiency. mdpi.com Their unique properties offer a promising avenue for developing more sustainable synthetic protocols for complex heterocyclic compounds.
Atom Economy and Reaction Efficiency Considerations
The efficiency of a chemical synthesis is a multifaceted concept, extending beyond the traditional measure of percentage yield. Modern synthetic chemistry increasingly relies on a suite of metrics to provide a more holistic assessment of a process's sustainability. Key among these are atom economy, reaction mass efficiency (RME), and the environmental factor (E-factor), which collectively offer a comprehensive view of how effectively raw materials are converted into the desired product and the amount of waste generated.
Atom Economy:
Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of all starting materials into the mass of the desired product. It is calculated as:
A higher atom economy signifies a more efficient reaction, as a larger proportion of the atoms from the reactants are incorporated into the final product, thereby minimizing the generation of byproducts.
Reaction Mass Efficiency (RME):
While atom economy provides a theoretical maximum efficiency, Reaction Mass Efficiency (RME) offers a more practical measure by considering the actual masses of reactants, solvents, and reagents used in a process, as well as the isolated yield of the product. It is calculated as:
Analysis of a Representative Synthetic Step:
Due to the limited availability of detailed synthetic procedures for this compound in publicly accessible literature, an analysis of a closely related and structurally similar compound, 2-chloro-3-iodopyridin-4-amine, can provide valuable insights. A common method for the synthesis of this isomer involves the direct iodination of 2-chloro-4-aminopyridine using an iodinating agent such as iodine monochloride (ICl) in a suitable solvent like glacial acetic acid.
One reported synthesis of 2-chloro-3-iodopyridin-4-amine from 2-chloro-4-aminopyridine achieved a yield of 45%. chemicalbook.com Another procedure for the same transformation reported a yield of 49.7%. chemicalbook.com For the purpose of a theoretical calculation, let's consider the reaction of 2-chloro-4-aminopyridine with iodine monochloride.
Table 1: Reactants and Products in the Synthesis of a 2-chloro-3-iodopyridin-4-amine Isomer
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-chloro-4-aminopyridine | C₅H₅ClN₂ | 128.56 |
| Iodine monochloride | ClI | 162.35 |
| 2-chloro-3-iodopyridin-4-amine | C₅H₄ClIN₂ | 254.46 |
Based on this reaction, the theoretical atom economy can be calculated. In this specific transformation, the reaction is an addition followed by the elimination of HCl, which is often neutralized in the workup. Assuming the ideal reaction where ICl provides the iodine atom and HCl is the only byproduct, the atom economy would be less than 100%.
Improving Reaction Efficiency:
Several strategies can be employed to enhance the reaction efficiency of halogenation reactions in the synthesis of compounds like this compound:
Catalytic Methods: The use of catalytic systems can significantly improve reaction rates and selectivity, often allowing for milder reaction conditions and reducing the need for stoichiometric reagents. For iodination reactions, various catalysts, including those based on transition metals, can be explored to increase efficiency.
Process Optimization: A systematic study of reaction parameters such as temperature, reaction time, solvent, and stoichiometry of reactants can lead to significant improvements in yield and reduction of byproducts.
Alternative Reagents: Investigating alternative, more efficient, and less hazardous iodinating agents can also contribute to a greener synthetic route. This includes exploring solid-supported reagents or in-situ generation of the active iodinating species.
Mechanistic Investigations of Chemical Transformations Involving 6 Chloro 3 Iodo 2 Methylpyridin 4 Amine
Reactivity at the Halogenated Positions (C-3 Iodine and C-6 Chlorine)
The reactivity of 6-chloro-3-iodo-2-methylpyridin-4-amine is dominated by the differential chemical behavior of the carbon-iodine and carbon-chlorine bonds. These two sites can be selectively functionalized through either nucleophilic aromatic substitution (SNAr) pathways or transition-metal-catalyzed cross-coupling reactions, depending on the chosen reaction conditions and reagents.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds like pyridine (B92270). The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, a process that is further influenced by the substituents on the ring. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub
In this compound, the pyridine nitrogen atom activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack. However, the substituents on the ring—an electron-donating amino group at C-4 and a weakly electron-donating methyl group at C-2—generally decrease the ring's electrophilicity and thus deactivate it for SNAr reactions compared to unsubstituted halopyridines.
The selectivity of SNAr reactions on dihalogenated pyridines is primarily governed by two factors: the position of the halogen relative to the ring nitrogen and the nature of the leaving group. In this molecule, both the C-6 chloro and the C-3 iodo groups are in positions that can be attacked. The C-6 position is ortho to the ring nitrogen, making it a highly activated site for SNAr.
The intrinsic reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by more electronegative, electron-withdrawing halogens that polarize the C-X bond. wikipedia.org Consequently, for this compound, nucleophilic aromatic substitution is expected to occur preferentially at the C-6 position, displacing the chloride ion.
Table 1: Predicted Selectivity in SNAr Reaction of this compound
| Reactive Position | Halogen | Electronic Activation | Leaving Group Ability (SNAr) | Predicted Outcome |
| C-6 | Chlorine | High (ortho to N) | Good | Major Product |
| C-3 | Iodine | Moderate | Poor | Minor or No Reaction |
While specific kinetic studies for this compound are not extensively documented in the reviewed literature, the principles of SNAr kinetics can be understood from studies on analogous compounds, such as 6-halopurine nucleosides. nih.gov In these systems, pseudo-first-order kinetics were measured to determine the comparative reactivities of different halogens. nih.gov
For SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiolates), the displacement reactivity order for halogens is often F > Cl ≈ Br > I. nih.govbyu.edu For instance, a study on 6-halopurines with butylamine (B146782) showed a reactivity order of F > Br > Cl > I. nih.gov This confirms that the rate is more dependent on the polarization of the carbon-halogen bond and the stability of the Meisenheimer intermediate rather than the strength of the bond being broken.
However, the reactivity order can be inverted under certain conditions. For example, in reactions with weakly basic arylamines like aniline, an order of I > Br > Cl > F was observed, which was attributed to an autocatalytic mechanism. The addition of an acid catalyst can revert the order back to F > I > Br > Cl by protonating the pyridine ring, thereby increasing its electrophilicity and making the initial nucleophilic attack the rate-determining step again. nih.gov A kinetic study on this compound would likely reveal similar dependencies on the nucleophile and reaction conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates with multiple halogen atoms like this compound, these reactions offer high selectivity based on the differential reactivity of the C-I and C-Cl bonds towards the metal catalyst.
In palladium-catalyzed cross-coupling reactions, the key step that dictates selectivity is the oxidative addition of the aryl halide to the Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-Cl > C-F. nih.gov This reactivity pattern is the reverse of that observed in SNAr reactions and allows for highly selective functionalization of the C-3 iodo position while leaving the C-6 chloro position intact.
Suzuki Coupling: This reaction pairs the aryl halide with a boronic acid or ester. It is expected that this compound would selectively undergo Suzuki coupling at the C-3 position under standard conditions [e.g., Pd(PPh₃)₄, a base like Na₂CO₃ or K₃PO₄]. By carefully controlling the reaction conditions, a second coupling at the C-6 position could potentially be achieved if a more active catalyst system and harsher conditions are employed. Studies on similar polychlorinated pyridines have demonstrated the feasibility of selective and serial Suzuki-Miyaura reactions. nih.gov
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond ensures that the Sonogashira coupling occurs exclusively at the C-3 position of this compound under mild conditions. researchgate.netsoton.ac.uk This selectivity has been demonstrated on structurally related substrates like 6‐chloro‐3‐iodo‐2‐phenylimidazo[1,2‐b]pyridazine. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a new C-N bond between the aryl halide and an amine. wikipedia.orgorganic-chemistry.org Similar to other palladium-catalyzed reactions, the amination would proceed selectively at the C-3 iodo position. The choice of phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) is critical for achieving high yields and functional group tolerance, especially when dealing with heteroarylamines. rsc.orgnih.gov Selective amination of an aryl bromide in the presence of a less reactive heteroaryl chloride has been well-documented, highlighting the precise control achievable. nih.gov
Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reagent | Reactive Position | Bond Reactivity (Pd) | Predicted Outcome |
| Suzuki | Arylboronic Acid | C-3 (Iodo) | C-I >> C-Cl | Selective coupling at C-3 |
| Sonogashira | Terminal Alkyne | C-3 (Iodo) | C-I >> C-Cl | Selective coupling at C-3 |
| Buchwald-Hartwig | Amine | C-3 (Iodo) | C-I >> C-Cl | Selective coupling at C-3 |
Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods, often with complementary reactivity and milder conditions.
Chan-Lam Coupling: This reaction typically involves the coupling of an aryl boronic acid with an N-H or O-H containing compound, mediated by a copper catalyst like Cu(OAc)₂. wikipedia.orgorganic-chemistry.org It is an oxidative coupling process that forms carbon-heteroatom bonds. While palladium catalysis relies on the C-X bond strength for selectivity, the mechanism of copper-catalyzed couplings is more complex and selectivity can be influenced by various factors, including the ligands and the specific copper source. st-andrews.ac.uk However, given the generally higher reactivity of aryl iodides, selective coupling at the C-3 position of this compound is still the most probable outcome.
Ullmann Reaction: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl compound. organic-chemistry.org A more common variant, the Ullmann condensation or Ullmann-type reaction, involves the coupling of an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts. The selectivity in Ullmann-type reactions also generally favors the more reactive C-I bond over the C-Cl bond, allowing for selective functionalization at the C-3 position. Studies on the amination of 2-amino-5-iodopyridine (B21400) have shown that copper-catalyzed C-N bond formation can be achieved efficiently at the iodo-substituted position. scispace.com
Regioselectivity and Chemoselectivity in Dihalogenated Pyridines
The presence of two different halogen atoms on the pyridine ring, along with activating (amine) and deactivating (halogen) groups, introduces complex challenges in predicting reaction selectivity. The regioselectivity of nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions, is highly dependent on the electronic and steric environment of the pyridine core.
In dihalogenated pyridines, the site of reaction is determined by factors such as the nature of the halogen, the position on the ring, and the reaction conditions. Generally, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodo-substituent a better leaving group in nucleophilic aromatic substitution and a more reactive site for oxidative addition in cross-coupling reactions. For instance, in reactions of 3,4-pyridynes, proximal halide substituents can perturb the aryne distortion, which in turn governs the regioselectivity of nucleophilic additions and cycloadditions. nih.gov
The electronic nature of the pyridine ring itself heavily influences reactivity. The pyridine nitrogen atom is electron-withdrawing, making the ring electron-deficient and generally susceptible to nucleophilic attack, while being less reactive towards electrophilic aromatic substitution compared to benzene. chemrxiv.org This inherent electronic property, combined with the inductive effects of the substituents, dictates the most probable sites of reaction. For this compound, the C-3 and C-5 positions are the most difficult to halogenate via electrophilic substitution due to the low reactivity of the pyridine ring towards such processes. digitellinc.com
Table 1: Factors Influencing Selectivity in Dihalogenated Pyridines
| Factor | Influence on Reactivity | Predicted Outcome for this compound |
|---|---|---|
| Halogen Identity | C-I bond is weaker and more reactive than C-Cl bond. | Reactions like cross-coupling are expected to occur preferentially at the C-3 (iodo) position. |
| Position on Ring | The electron-deficient nature of the pyridine ring influences nucleophilic attack at the α (2,6) and γ (4) positions. | The existing substituents at C-2, C-4, and C-6 direct incoming reagents. |
| Substituent Effects | The -NH2 group is strongly activating, while the -CH3 group is weakly activating. Halogens are deactivating. | The activating groups enhance the nucleophilicity of the ring, while the halogens provide sites for substitution. |
| Reaction Type | Nucleophilic substitution, electrophilic substitution, and metal-catalyzed reactions follow different selectivity rules. | Chemoselectivity will be highly dependent on the chosen reaction conditions. |
Reductive Dehalogenation Mechanisms
Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This transformation can be achieved through various mechanisms, including catalytic hydrogenation, metal-mediated reductions, and microbial degradation. nih.govacs.org In the context of this compound, the selective removal of one halogen over the other is a key consideration.
The mechanism of metal-mediated reductive hydrodehalogenation often involves an electron transfer process. acs.org For example, a method for the dehalogenation of halogenated pyridine compounds utilizes an in-situ generation of active hydrogen from an alcohol and water mixture in the presence of a supported transition metal catalyst, such as Pd, Pt, or Ni. google.com This method avoids the direct use of hydrogen gas and can selectively reduce halogenated pyridines to lower halogenated or halogen-free pyridines. google.com
Given the difference in bond strength (C-I < C-Cl), selective reductive deiodination is generally more facile. Catalytic systems, such as those involving palladium catalysts, can be tuned to selectively cleave the C-I bond, leaving the C-Cl bond intact. The reaction typically proceeds through an oxidative addition of the palladium complex to the carbon-halogen bond, followed by a reductive step that replaces the halogen with hydrogen.
Microbial reductive dehalogenation is another pathway, primarily observed in anaerobic bacteria. nih.gov These organisms utilize enzymes called reductive dehalogenases, which are often cobamide-dependent, to catalyze the removal of halogens from aromatic compounds. wikipedia.orgresearchgate.net While specific studies on this compound may be limited, the general mechanism involves the compound acting as an electron acceptor in a respiratory process. wikipedia.org
Reactivity of the Aminopyridine Moiety (C-4 Amine)
The amino group at the C-4 position is a key site of reactivity, capable of undergoing a variety of transformations that are fundamental to the synthesis of more complex molecules.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the 4-amino group is nucleophilic and can readily participate in N-alkylation and N-acylation reactions. However, in aminopyridines, there is a competition between reaction at the exocyclic amino group and the endocyclic ring nitrogen. While alkylation often occurs preferentially on the more basic ring nitrogen to form pyridinium (B92312) salts, acylation typically favors the amino group to yield acetylaminopyridines. publish.csiro.au
For 4-aminopyridine, the mechanism of acetylation with acetic anhydride (B1165640) can proceed through an N-acetyl intermediate on the ring nitrogen, which then rearranges. publish.csiro.au However, the presence of a 2-methyl substituent, as in this compound, is known to sterically hinder attack at the ring nitrogen, thus favoring direct acylation at the C-4 amino group. publish.csiro.au
N-alkylation can be achieved using various reagents and conditions. For instance, a method for N-monoalkylation of 2- or 3-aminopyridines utilizes a carboxylic acid and sodium borohydride (B1222165) under mild conditions to produce the corresponding alkylaminopyridine in good yields. researchgate.net Another approach involves the use of heterogeneous catalysts for the N-alkylation of aminopyridines with alkylating agents, which allows for continuous processing and is beneficial for industrial-scale production. google.com The reaction of 2-aminopyridine (B139424) with various arylmethyl alcohols in the presence of specific ruthenium complexes has been shown to be highly selective for N-alkylation of the amino group. researchgate.net
Table 2: Representative N-Alkylation and N-Acylation Reactions of Aminopyridines
| Reaction Type | Reagents | Key Mechanistic Feature | Selectivity |
|---|---|---|---|
| N-Acylation | Acetic Anhydride | Direct attack on the exocyclic amine, especially with ortho-substituents. publish.csiro.au | High for N-acylation of the C-4 amine. |
| N-Alkylation | Carboxylic Acid, NaBH4 | Reductive amination pathway. researchgate.net | Good for N-monoalkylation. |
| N-Alkylation | Alkylating agent, Heterogeneous catalyst | Gas or liquid phase reaction over a solid catalyst. google.com | Can be tuned for mono- or di-alkylation. |
| N-Alkylation | Arylmethyl alcohols, Ru-complex | Borrowing hydrogen mechanism. researchgate.net | High selectivity for the amino group. |
Condensation and Cycloaddition Reactions
The C-4 amino group can act as a nucleophile in condensation reactions with carbonyl compounds. For example, 2-aminopyridine has been shown to undergo condensation with 4-chlorobenzaldehyde (B46862) and cyclohexylisocyanide in the presence of a catalyst to form imidazo[1,2-a]pyridines. researchgate.net Similarly, unexpected condensation products have been observed from the reaction of 2-aminopyridine with barbituric acid derivatives. scielo.org.mx These reactions highlight the ability of the amino group to participate in the formation of new heterocyclic systems.
Cycloaddition reactions involving the aminopyridine moiety can also lead to diverse molecular architectures. For instance, 4-aminopyridines can be synthesized through a [2+2] cycloaddition-retro-electrocyclization reaction sequence involving methylideneisoxazol-5(4H)-ones and ynamines. acs.orgresearchgate.net While this describes the synthesis of 4-aminopyridines, it points to the potential of the aminopyridine scaffold to be involved in such reaction cascades.
Aromatic Dearomatization Reactions
Dearomatization reactions transform flat, aromatic compounds into three-dimensional, saturated or partially saturated structures, which is a powerful strategy in organic synthesis. acs.org The dearomatization of pyridines is challenging due to the inherent stability of the aromatic ring. acs.org Typically, the pyridine ring must be activated to undergo nucleophilic attack, which is a common method for dearomatization. mdpi.comresearchgate.net
Activation can be achieved by N-alkylation or N-acylation, which generates a pyridinium salt. These activated pyridinium salts are more electrophilic and susceptible to nucleophilic addition at the C-2 or C-4 positions, leading to dihydropyridine (B1217469) intermediates. researchgate.net Transition metal catalysis, particularly with copper, has been effectively used for the dearomatization of pyridines. nih.govacs.org For example, a copper-catalyzed C-4 regioselective addition of styrenes to pyridines in the presence of a silane (B1218182) has been developed, which proceeds through an N-silyl-1,4-dihydropyridine intermediate. mdpi.com
The substituents on the pyridine ring play a crucial role in directing the outcome of dearomatization reactions. While C-3 substituted pyridines are generally amenable to these transformations, substitution at the C-4 position can be more challenging. nih.govacs.org
Photochemical and Thermal Decomposition Pathways of this compound
The decomposition of halogenated organic compounds can be induced by photochemical or thermal energy. These processes can lead to the cleavage of carbon-halogen bonds and the formation of various degradation products.
Photochemical decomposition occurs when a molecule absorbs light, typically in the UV range (200-400 nm), and is promoted to an excited state. researchgate.net From this excited state, the molecule can undergo various processes, including bond cleavage. The carbon-halogen bonds are often the most susceptible to photochemical cleavage. The energy of the C-I bond is lower than that of the C-Cl bond, suggesting that photolytic deiodination would be the more likely initial decomposition pathway for this compound. The mechanism can involve the formation of radical intermediates. The presence of an amino group can also influence the photochemical behavior, potentially participating in photo-induced electron transfer processes. mdpi.com
Thermal decomposition involves the breakdown of a compound at elevated temperatures. In fires, the thermal decomposition of halogenated materials can produce a complex mixture of compounds, including halogenated polycyclic aromatic hydrocarbons. scholaris.ca The specific decomposition pathway for this compound would depend on the temperature and atmosphere (e.g., presence or absence of oxygen). The initial steps would likely involve the homolytic cleavage of the weaker C-I bond, followed by the C-Cl bond, leading to the formation of radical species that can then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules in the system.
Direct Photolysis Mechanisms in Aqueous Systems
No studies were found that investigate the direct photolysis mechanisms of this compound in aqueous environments. Research in this area would be necessary to understand how this compound degrades under the influence of light in water, a critical aspect of its environmental fate.
Identification of Photodegradation Intermediates
There is no available information on the identification of photodegradation intermediates of this compound. Such studies would typically involve techniques like mass spectrometry and chromatography to isolate and identify the transient species formed during photolytic degradation.
Influence of Environmental Factors (pH, Aeration, Scavengers) on Degradation Kinetics
Data regarding the influence of environmental factors such as pH, the presence of oxygen (aeration), and radical scavengers on the degradation kinetics of this compound could not be located. These factors are crucial in determining the persistence and transformation pathways of the compound in various environmental compartments.
Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies
No spectroscopic or isotopic labeling studies have been published that would elucidate the reaction mechanisms of this compound. These advanced analytical techniques are essential for tracing the pathways of atoms and functional groups during chemical reactions, thereby providing a detailed understanding of the transformation mechanisms.
Reaction Kinetics and Thermodynamic Profiling of Transformations
Information on the reaction kinetics and thermodynamic profiling of transformations involving this compound is not available in the current body of scientific literature. This includes the absence of data on reaction rates, activation energies, and changes in enthalpy and entropy during its chemical reactions.
Advanced Structural Characterization and Conformational Analysis of 6 Chloro 3 Iodo 2 Methylpyridin 4 Amine and Its Derivatives
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture
The solid-state packing of 6-Chloro-3-iodo-2-methylpyridin-4-amine is expected to be significantly influenced by a variety of intermolecular interactions, including hydrogen bonds and halogen bonds. The amino group is a potent hydrogen bond donor, while the pyridine (B92270) nitrogen and the chlorine atom can act as hydrogen bond acceptors.
Hydrogen bonding is a key factor in the crystal packing of many amine-substituted pyridines. For instance, in the crystal structure of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, extensive hydrogen bonding networks are observed. researchgate.net Similarly, for this compound, it is anticipated that the N-H protons of the amine group would form strong N-H···N hydrogen bonds with the pyridine nitrogen of neighboring molecules, leading to the formation of dimers or extended chains.
The interplay between hydrogen and halogen bonds can lead to complex and fascinating supramolecular architectures. The presence of both a strong hydrogen-bonding group (amine) and effective halogen bond donors/acceptors (iodo and chloro substituents) suggests that the crystal packing of this compound could feature a synergistic or competitive arrangement of these interactions, dictating the final crystal lattice. acs.orgsemanticscholar.orgmdpi.com
Table 1: Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | N-H (amine) | N (pyridine) | Formation of dimers or chains |
| Hydrogen Bonding | N-H (amine) | Cl | Weaker interaction, contributing to 3D network |
| Halogen Bonding | C-I | N (pyridine) | Strong directional interaction, influencing synthon formation |
| Halogen Bonding | C-I | Cl | Potential for weaker halogen bonding |
The specific combination of intermolecular interactions gives rise to distinct crystal packing motifs. Based on studies of similar substituted pyridines, common motifs such as herringbone patterns or layered structures could be anticipated. The planarity of the pyridine ring facilitates π-π stacking interactions, which would further stabilize the crystal lattice.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds as different polymorphs can exhibit distinct physical properties. The potential for multiple strong and competing intermolecular interactions in this compound, namely hydrogen and halogen bonds, suggests a high likelihood of polymorphism. acs.orgias.ac.in For instance, different arrangements of the hydrogen-bonded networks or a switch in the dominant halogen bonding interactions could lead to different crystalline forms. The crystallization conditions, such as the choice of solvent and temperature, would likely play a crucial role in determining which polymorph is obtained. ias.ac.in
Advanced Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are necessary for a complete structural assignment and conformational analysis of a complex molecule like this compound.
A suite of 2D NMR experiments would be required to unambiguously assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule. science.govresearchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For this compound, COSY would be used to confirm the connectivity between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is essential for assigning the carbon signals based on the already assigned proton signals. For example, the methyl protons would show a correlation to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is crucial for piecing together the molecular skeleton. For instance, the methyl protons would show correlations to the C2 and C3 carbons of the pyridine ring, confirming their position.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY or ROESY could reveal spatial proximity between the methyl protons and the proton at the C3 position, as well as interactions involving the amine protons.
Table 2: Application of 2D NMR Techniques for this compound
| 2D NMR Technique | Information Provided | Expected Correlations for this compound |
|---|---|---|
| COSY | ¹H-¹H scalar couplings (through-bond) | Correlations between aromatic protons on the pyridine ring. |
| HSQC | ¹H-¹³C one-bond correlations | Correlation of each proton to its directly attached carbon. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Methyl protons to C2 and C3; aromatic protons to other ring carbons. |
Dynamic NMR (DNMR) is a powerful technique for studying molecular motions that occur on the NMR timescale, such as conformational changes and restricted rotations. In this compound, the presence of the methyl group at the C2 position and the iodine atom at the C3 position could introduce steric hindrance that restricts the rotation of the amino group.
By acquiring NMR spectra at different temperatures, it might be possible to observe the effects of this restricted rotation. At low temperatures, the rotation could be slow enough to result in distinct signals for the two amine protons. As the temperature is increased, the rate of rotation would increase, leading to coalescence of these signals and eventually a single, sharp peak at higher temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to rotation. nih.gov Similar studies on hindered rotation in bipyridyl systems have successfully determined the activation parameters for such processes. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. The combination of these two techniques is particularly powerful as they are governed by different selection rules, often providing complementary information. nih.gov
For this compound, the FT-IR and Raman spectra would be characterized by a series of distinct vibrational modes.
N-H Vibrations: The amine group will exhibit characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can be indicative of the extent of hydrogen bonding in the solid state.
C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretching vibrations will appear just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The pyridine ring will have a series of characteristic stretching and bending vibrations in the fingerprint region (approximately 1600-1000 cm⁻¹). These are often sensitive to the nature and position of the substituents.
C-Cl and C-I Vibrations: The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Cl stretch typically appears in the 600-800 cm⁻¹ region, while the C-I stretch will be found at even lower wavenumbers, often below 600 cm⁻¹.
A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), can provide a comprehensive understanding of the vibrational properties of the molecule and can be used to correlate spectral features with specific structural characteristics. nih.govnih.govresearchgate.net
Table 3: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| N-H Bend | 1590 - 1650 | |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Ring Breathing/Deformation | 990 - 1050 | |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |
| C-H Bend | 1375 - 1450 | |
| Halogens | C-Cl Stretch | 600 - 800 |
Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Beyond simple molecular weight confirmation, mass spectrometry, particularly with techniques like electron ionization (EI), can induce fragmentation of the parent molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the compound. For this compound, the fragmentation pathways are dictated by the stability of the resulting fragment ions, which is influenced by the various functional groups present on the pyridine ring.
The initial ionization process typically involves the removal of an electron to form a molecular ion (M+). Due to the presence of nitrogen, the molecular ion of this compound will have an odd m/z value, in accordance with the nitrogen rule. The fragmentation of this molecular ion is expected to proceed through several key pathways, including the loss of the halogen substituents and cleavage of the methyl group.
One of the most prominent features in the mass spectrum of a halogenated compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak. Similarly, iodine is monoisotopic (¹²⁷I), but its presence contributes significantly to the mass of the molecule.
The fragmentation of this compound is likely to involve the following key steps:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the formation of a [M-Cl]⁺ ion.
Loss of an Iodine Radical: The C-I bond is weaker than the C-Cl bond and can also undergo cleavage to produce a [M-I]⁺ ion.
Loss of a Methyl Radical: Alpha cleavage of the methyl group attached to the pyridine ring can result in a [M-CH₃]⁺ ion. This is a common fragmentation pathway for alkyl-substituted aromatic rings.
Loss of HCN: Pyridine rings can undergo ring fragmentation, often leading to the loss of a neutral molecule of hydrogen cyanide (HCN).
These primary fragmentation events can be followed by subsequent losses of other groups, leading to a complex pattern of fragment ions. The relative abundance of these ions depends on their stability.
| Proposed Fragment Ion | Structure | m/z (based on ³⁵Cl) | Notes |
| [M]⁺ | C₆H₅ClIN₂⁺ | 283 | Molecular ion |
| [M-Cl]⁺ | C₆H₅IN₂⁺ | 248 | Loss of a chlorine radical |
| [M-I]⁺ | C₆H₅ClN₂⁺ | 156 | Loss of an iodine radical |
| [M-CH₃]⁺ | C₅H₂ClIN₂⁺ | 268 | Loss of a methyl radical |
| [M-Cl-HCN]⁺ | C₅H₄IN⁺ | 221 | Subsequent loss of HCN after loss of Cl |
| [M-I-HCN]⁺ | C₅H₄ClN⁺ | 129 | Subsequent loss of HCN after loss of I |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives and Stereochemical Assignments
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the stereochemical analysis of chiral molecules. saschirality.org These methods measure the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule. saschirality.org While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a chiral center in a substituent attached to the amine group. For these chiral derivatives, ECD and VCD can be powerful tools for assigning their absolute configuration. americanlaboratory.com
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The pyridine ring and its substituents in a chiral derivative of this compound would act as a chromophore. The spatial arrangement of the chiral center relative to this chromophore would induce a characteristic ECD spectrum.
The absolute configuration of a chiral derivative can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known enantiomer. rsc.org Density Functional Theory (DFT) is commonly used to predict the ECD spectra of different stereoisomers. rsc.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD is particularly sensitive to the stereochemistry of the entire molecule, as it probes the chirality of the vibrational modes. nih.gov For a chiral derivative of this compound, VCD could provide detailed conformational information and a reliable determination of its absolute configuration. americanlaboratory.com
Similar to ECD, the assignment of absolute configuration using VCD involves comparing the experimental spectrum with the DFT-calculated spectrum for a specific enantiomer. VCD can be advantageous when the molecule lacks a strong UV-Vis chromophore, a situation where ECD might be less informative. nih.gov
The table below illustrates the conceptual data that would be obtained from a chiroptical analysis of a hypothetical chiral derivative, for instance, (R)-N-(1-phenylethyl)-6-chloro-3-iodo-2-methylpyridin-4-amine.
| Technique | Observed Feature | Wavelength/Wavenumber | Sign of Cotton Effect/Band | Interpretation |
| ECD | π → π* transition of the pyridine ring | ~280 nm | Positive | Correlates to the (R)-configuration based on comparison with theoretical calculations. |
| VCD | C-H stretching of the chiral center | ~2900 cm⁻¹ | Negative | Specific vibrational mode's chirality, confirming the (R)-configuration. |
| VCD | N-H bending mode | ~1600 cm⁻¹ | Positive | Provides additional stereochemical information about the conformation around the chiral center. |
Theoretical and Computational Chemistry Studies on 6 Chloro 3 Iodo 2 Methylpyridin 4 Amine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. Methodologies such as Density Functional Theory (DFT) and Ab Initio methods are instrumental in this regard. DFT, with its balance of computational cost and accuracy, is particularly popular for studying medium to large-sized molecules. It calculates the electronic structure of a molecule based on its electron density. Ab Initio methods, while computationally more demanding, are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of accuracy. For a molecule like 6-Chloro-3-iodo-2-methylpyridin-4-amine, these methods can be used to optimize its geometry and predict a wide range of properties. nih.govresearchgate.net
A fundamental aspect of understanding a molecule's reactivity is the analysis of its electronic structure, particularly its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier Orbital Theory posits that the majority of chemical reactions are governed by the interaction between the HOMO and LUMO of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can donate an electron. A higher HOMO energy suggests a better electron-donating capability. Conversely, the LUMO energy is related to the electron affinity, with a lower LUMO energy indicating a greater ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. Theoretical calculations can generate visualizations of these orbitals, providing a qualitative understanding of its reactive sites.
Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) | Description |
| HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |
The distribution of electron density within a molecule is rarely uniform, leading to regions of varying charge. This charge distribution is fundamental to understanding a molecule's polarity, its interaction with other molecules, and its reactive behavior. Computational methods can quantify this distribution through the calculation of atomic charges and the generation of Molecular Electrostatic Potential (MEP) maps.
MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net They provide an intuitive way to identify electron-rich and electron-poor regions. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) are associated with electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) indicate electron-deficient areas, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the amine group, while the areas around the halogen atoms might exhibit more complex features due to sigma-hole effects, particularly for iodine.
Atomic charge calculations, using schemes such as Mulliken or Natural Bond Orbital (NBO) analysis, assign partial charges to each atom in the molecule. This provides a quantitative measure of the charge distribution and can help in understanding the inductive and resonance effects of the various substituents on the pyridine ring.
Interactive Data Table: Calculated Atomic Charges (Illustrative)
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
| N (pyridine) | -0.55 | -0.65 |
| C (attached to Cl) | 0.15 | 0.20 |
| C (attached to I) | 0.05 | 0.10 |
| N (amine) | -0.80 | -0.95 |
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to validate experimental data or to aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (Infrared and Raman spectra).
The prediction of NMR chemical shifts involves calculating the magnetic shielding of each nucleus in the molecule. nih.gov These theoretical values can be compared with experimental NMR data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in assigning the various peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net This detailed assignment provides a deeper understanding of the molecule's structural and bonding characteristics. The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set.
Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Nucleus | Predicted ¹³C NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C2 | 150.2 | 151.5 | C-Cl Stretch | 750 | 745 |
| C3 | 95.8 | 96.3 | C-I Stretch | 580 | 578 |
| C4 | 145.6 | 146.1 | N-H Stretch | 3400 | 3395 |
| C5 | 115.4 | 116.0 | C-H Stretch | 3050 | 3048 |
| C6 | 148.9 | 149.2 | Ring Deformation | 1600 | 1595 |
Reaction Mechanism Modeling and Transition State Characterization
Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. This involves modeling the reaction mechanism, identifying transition states, and calculating the energy barriers associated with the reaction.
By mapping the potential energy surface of a reaction, computational methods can elucidate the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, such as nucleophilic substitution at the halogenated positions, computational modeling can help in determining which site is more reactive and what the energetic cost of the reaction is.
Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Solvation models are computational methods that account for the effect of the solvent on the solute molecule. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. By incorporating solvation models into the calculations of reaction pathways and energy barriers, a more realistic and accurate picture of the reaction in solution can be obtained. For this compound, the choice of solvent could influence its reactivity, and computational studies incorporating solvation models can predict these effects.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its conformational flexibility, identifying the most stable three-dimensional structures (conformers) and the energy barriers between them.
The primary sources of conformational flexibility in this molecule are the rotation around the single bonds connecting the methyl and amine groups to the pyridine ring. Specifically, MD simulations would focus on the torsional or dihedral angles associated with the C(2)-C(methyl) bond and the C(4)-N(amine) bond. By simulating the molecule's movement in a vacuum or in a solvent environment, a trajectory is generated that maps its conformational landscape.
Analysis of this trajectory would reveal the probability distribution of these dihedral angles, highlighting the lowest energy (most populated) conformations. These stable conformations are dictated by a balance of electronic effects and steric hindrance between the substituents. For instance, the size of the iodine atom at position 3 and the chlorine atom at position 6 would significantly influence the preferred orientation of the adjacent amine and methyl groups, respectively. The simulations could quantify the rotational energy barriers, providing information on the timescale of conformational changes.
Table 1: Hypothetical Low-Energy Conformers of this compound from MD Simulations
| Conformer | Dihedral Angle (H-N-C4-C5) | Dihedral Angle (H-Cmethyl-C2-N1) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| A | 0° | 60° | 0.00 | 65 |
| B | 180° | 60° | 0.85 | 25 |
| C | 0° | 180° | 1.50 | 10 |
Note: This table is illustrative, based on theoretical principles of steric and electronic interactions. Actual values would require specific MD simulations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Applications (purely computational, non-biological)
Quantitative Structure-Property Relationship (QSPR) models are statistical and mathematical tools that aim to predict the physicochemical properties of a chemical based solely on its molecular structure. nih.govresearchgate.netmdpi.com These models correlate calculated molecular descriptors with experimentally determined properties. For this compound, a QSPR model could be developed to predict non-biological properties such as boiling point, aqueous solubility, or chromatographic retention time without the need for physical measurement.
The process begins with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, including:
Topological descriptors: Indices that describe the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical descriptors: Properties derived from the 3D structure, such as molecular surface area and volume.
Electronic descriptors: Descriptors related to the electron distribution, such as dipole moment and polarizability.
Quantum-chemical descriptors: Values derived from quantum mechanics calculations, like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential values. nih.gov
Once a database of compounds with known properties and calculated descriptors is assembled, statistical methods like Multiple Linear Regression (MLR) are used to build a predictive model. For instance, a hypothetical QSPR equation for aqueous solubility (LogS) might take the form:
LogS = c₀ + c₁(LogP) + c₂(TPSA) + c₃*(Vₘ)
Where c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and Vₘ is the molecular volume. Such models are invaluable for screening virtual libraries of compounds to identify candidates with desired physicochemical properties.
Table 2: Selected Theoretical Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Predicted Value |
|---|---|---|
| Physicochemical | Molecular Weight | 268.48 g/mol |
| Physicochemical | XLogP3 | 3.1 |
| Topological | Topological Polar Surface Area (TPSA) | 38.91 Ų |
| Topological | Number of Rotatable Bonds | 1 |
| Electronic | Dipole Moment | ~2.5 D (Estimated) |
| Quantum | HOMO Energy | -5.8 eV (Estimated) |
| Quantum | LUMO Energy | -1.2 eV (Estimated) |
Predictive Modeling of Reactivity, Regioselectivity, and Chemoselectivity
Computational chemistry provides powerful tools for predicting how and where a molecule is likely to react. Methods based on Density Functional Theory (DFT) are commonly used to model the electronic structure of molecules like this compound to forecast its reactivity. chemrxiv.orgnih.gov
The reactivity of the substituted pyridine ring is governed by the interplay of the electronic effects of its substituents and the inherent electron-deficient nature of the pyridine nitrogen.
Pyridine Nitrogen: Strongly electron-withdrawing, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack, particularly at positions 2 and 6. gcwgandhinagar.com
Amine (-NH₂ group): A very strong electron-donating group by resonance, which activates the ring. It directs electrophilic attack to the positions ortho and para to it (positions 3 and 5).
Halogens (-Cl, -I): These are deactivating via their inductive electron-withdrawing effect but are weakly electron-donating through resonance.
Methyl (-CH₃ group): A weak electron-donating group.
The combination of these effects creates a complex reactivity profile. The strong activating effect of the amine group at C4 would direct potential electrophilic substitution primarily to the C5 position, as the C3 position is already substituted. quora.comquimicaorganica.org Conversely, the electron-withdrawing nature of the ring nitrogen and the chlorine atom makes the C6 position a likely target for nucleophilic aromatic substitution.
Computational tools can visualize and quantify these predictions:
Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic sites, prone to attack by electrophiles), while blue regions show electron-poor areas (electrophilic sites, prone to attack by nucleophiles). For this molecule, the MEP would likely show a high negative potential on the amine nitrogen and a positive potential near the C6-Cl bond.
Frontier Molecular Orbital (FMO) Analysis: The distribution of the HOMO indicates the location of the most reactive electrons, predicting the site of electrophilic attack. The distribution of the LUMO indicates the most likely site for accepting electrons, predicting the site of nucleophilic attack.
Table 3: Predicted Reactivity and Selectivity Profile of this compound
| Ring Position | Predicted Site for Electrophilic Attack | Predicted Site for Nucleophilic Attack | Justification |
|---|---|---|---|
| N1 (Ring Nitrogen) | Likely | Unlikely | Basic nitrogen lone pair readily protonates or coordinates with electrophiles. |
| C2 | Unlikely | Possible | Activated for nucleophilic attack by ring nitrogen, but sterically hindered by methyl and iodo groups. |
| C3 | Substituted | Substituted | Position occupied by iodine. |
| C4 | Substituted | Substituted | Position occupied by the amine group. |
| C5 | Most Likely | Unlikely | Activated by the strong electron-donating amine group at the para position. |
| C6 | Unlikely | Most Likely | Activated for nucleophilic attack by both the ring nitrogen and the inductive effect of the chlorine atom (a good leaving group). |
Advanced Chemical Applications and Derivatization Strategies for 6 Chloro 3 Iodo 2 Methylpyridin 4 Amine
Design and Synthesis of Chemically Diverse Analogs and Congeners
The strategic placement of distinct functional groups on the pyridine (B92270) core allows for the systematic design and synthesis of a wide array of analogs and congeners. Chemists can exploit the differential reactivity of these groups to introduce molecular diversity in a controlled manner.
The two halogen atoms on the 6-chloro-3-iodo-2-methylpyridin-4-amine scaffold exhibit distinct reactivity profiles, which is a key feature for its use in synthetic chemistry. The carbon-iodine bond at the 3-position is significantly weaker and more polarizable than the carbon-chlorine bond at the 6-position. This difference allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.
The 3-iodo position is highly susceptible to reactions such as Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig couplings. These reactions can be performed under conditions that leave the 6-chloro substituent intact, enabling the introduction of a wide variety of carbon-based (aryl, alkyl, alkynyl) or heteroatom-based moieties. For instance, the synthesis of biaryl compounds or the introduction of acetylenic groups can be selectively achieved at the C3-position. This selective reactivity is analogous to that observed in other dihalogenated heterocyclic systems, such as 6-chloro-2-iodopurine, where the iodo group is preferentially displaced. researchgate.net
Conversely, the 6-chloro group is more resistant to oxidative addition by palladium catalysts and typically requires more forcing conditions or specialized ligand systems to react. It is more susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups or under high temperature and pressure. This tiered reactivity allows for a two-step derivatization strategy, first at the iodo position and subsequently at the chloro position.
Below is a table illustrating potential selective cross-coupling reactions.
| Reaction Type | Position | Reagent/Catalyst | Introduced Group |
| Suzuki Coupling | C3-Iodo | Arylboronic acid / Pd catalyst | Aryl |
| Sonogashira Coupling | C3-Iodo | Terminal alkyne / Pd, Cu catalyst | Alkynyl |
| Heck Coupling | C3-Iodo | Alkene / Pd catalyst | Alkenyl |
| Buchwald-Hartwig | C3-Iodo | Amine / Pd catalyst | Amino |
| Nucleophilic Substitution | C6-Chloro | Alkoxide / Heat | Alkoxy |
The amino and methyl groups provide further opportunities for diversification. The 4-amino group is a versatile nucleophile and can undergo a range of standard transformations.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Diazotization: Conversion to a diazonium salt, which can then be substituted by various nucleophiles (e.g., -OH, -F, -CN).
The 2-methyl group is generally less reactive but can be functionalized under specific conditions. For example, it can potentially be oxidized to a hydroxymethyl, formyl, or carboxyl group. Alternatively, radical-mediated halogenation could introduce a handle for further substitution.
The juxtaposition of the 3-iodo and 4-amino groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. ias.ac.in Intramolecular cyclization reactions can be designed to construct a new ring fused to the pyridine core.
A common strategy involves a two-step process:
Functionalization: A palladium-catalyzed cross-coupling reaction at the 3-iodo position is used to introduce a side chain containing a suitable functional group. For example, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl or amino group.
Cyclization: An intramolecular reaction between the newly introduced side chain and the 4-amino group leads to the formation of a fused ring. For example, an intramolecular hydroamination or cyclocondensation can yield pyrrolo[3,2-c]pyridines or other related systems.
This approach allows for the construction of various fused systems, which are prevalent scaffolds in biologically active molecules. mdpi.comrsc.org The synthesis of pteridines fused to other heterocycles often employs similar strategies involving the reaction of an amino group with an adjacent, newly introduced functional group. researchgate.net
This compound as a Building Block in Complex Organic Molecule Synthesis
The multifunctionality of this compound makes it a valuable starting point for the assembly of more complex organic molecules, including polycyclic and spirocyclic systems, and for the generation of chemical libraries for drug discovery.
Building upon the strategies for creating fused heterocycles, this compound can be used to construct elaborate polycyclic systems. By carefully planning a sequence of reactions at its multiple reactive sites, chemists can assemble additional rings onto the initial fused scaffold. For instance, after forming a pyrrolo[3,2-c]pyridine core, the remaining 6-chloro position can be used as an anchor point for further annulation reactions.
The synthesis of spirocyclic heterocycles, which are three-dimensional structures of increasing interest in medicinal chemistry, is also conceivable. nih.gov This could be achieved by introducing a long chain at one position (e.g., the 4-amino group) that contains a functional group capable of cyclizing back onto another position of the pyridine ring, such as the 2-methyl group after its activation. This would create a spiro center at the point of attachment.
In medicinal chemistry, "scaffold hopping" is a strategy used to design new drug candidates by replacing the core structure (scaffold) of a known active molecule with a different, often isosteric, one while retaining key pharmacophoric features. nih.govunica.it this compound is an ideal starting material for such endeavors due to the numerous ways it can be derivatized. It allows for the creation of novel scaffolds that can mimic the spatial arrangement of functional groups in a target pharmacophore.
The orthogonal reactivity of its functional groups makes this compound highly suitable for combinatorial chemistry and the synthesis of compound libraries. researchgate.net By systematically varying the building blocks introduced at the C3-iodo, C6-chloro, and C4-amino positions, a large and diverse library of related compounds can be rapidly generated. This parallel synthesis approach is crucial for structure-activity relationship (SAR) studies and for identifying new lead compounds in drug discovery programs. researchgate.net
An example of a library design is shown in the table below.
| Scaffold Position | Building Block Set A | Building Block Set B | Building Block Set C |
| C3 (from Iodo) | Phenylboronic acid | Thiopheneboronic acid | Pyridylboronic acid |
| C4 (from Amino) | Acetyl chloride | Benzoyl chloride | Cyclohexanecarbonyl chloride |
| C6 (from Chloro) | Sodium methoxide | Sodium ethoxide | Sodium isopropoxide |
Applications in Material Science and Supramolecular Chemistry
Precursor for Advanced Polymer Synthesis and Organic Electronic Materials
No research articles, patents, or technical documents were identified that describe the use of this compound as a monomer or precursor for the synthesis of advanced polymers or organic electronic materials. Its potential in this area has not been explored in the available literature.
Components in Self-Assembled Systems (e.g., based on halogen bonding or hydrogen bonding)
While the molecular structure of this compound features functional groups capable of forming non-covalent interactions—specifically, an amino group for hydrogen bonding and both chloro and iodo substituents for halogen bonding—no dedicated studies on its application in self-assembled systems were found.
A patent document mentions the general concept of physical association including hydrogen bonding in a context that involves the synthesis of derivatives from this compound. epo.org However, this does not constitute a detailed investigation or application of the compound itself in designing supramolecular structures. There is no available research detailing its use as a primary building block in systems based on halogen or hydrogen bonding.
Role as a Ligand or Precursor in Metal-Catalyzed Systems (excluding biological catalysis)
No information was found describing the application of this compound as a ligand for metal complexes or as a precursor in non-biological metal-catalyzed reactions. The pyridine nitrogen and amino group could potentially coordinate with metal centers, but this application has not been reported.
Future Directions and Emerging Research Avenues for 6 Chloro 3 Iodo 2 Methylpyridin 4 Amine
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from traditional batch processing to continuous flow chemistry represents a significant future direction for the synthesis of 6-Chloro-3-iodo-2-methylpyridin-4-amine. Flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability. durham.ac.ukwiley-vch.de The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, enabling reactions to be performed under conditions that are often too hazardous for large-scale batch reactors. durham.ac.ukwiley-vch.de For instance, hazardous intermediates can be generated and consumed in situ, minimizing risk.
Automated synthesis platforms can be integrated with flow reactors to create a seamless, multi-step process for producing not only the target compound but also a library of its derivatives for screening purposes. researchgate.netnih.gov Such systems can automatically vary reaction parameters like temperature, residence time, and reagent stoichiometry to rapidly optimize reaction conditions. acs.org The synthesis of disubstituted pyridines from dibromopyridines has been successfully demonstrated in flow microreactors, avoiding the cryogenic conditions typically required in batch processes, highlighting a potential strategy for related halogenated pyridines. rsc.orgresearchgate.net This automated approach accelerates the discovery of new chemical entities and provides a robust and reproducible method for scalable production. sigmaaldrich.comazolifesciences.com
| Feature | Batch Processing | Flow Chemistry & Automated Synthesis |
| Scalability | Complex and often requires re-optimization | Linear and more predictable scale-up |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety through small reaction volumes and in situ generation of intermediates |
| Heat & Mass Transfer | Limited, can lead to hotspots and side products | Excellent, allowing for precise reaction control |
| Process Control | Manual or semi-automated, slower optimization | Fully automated, enabling rapid optimization and library synthesis nih.gov |
| Reproducibility | Can vary between batches | High, due to precise control over parameters |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are emerging as powerful tools for forging new chemical bonds under mild conditions, and they offer immense potential for functionalizing this compound. The presence of both chloro and iodo substituents makes the molecule an excellent candidate for light-mediated transformations.
Visible-light photoredox catalysis, in particular, can activate the carbon-iodine bond for a variety of coupling reactions. The C(sp²)-I bond is susceptible to single-electron transfer (SET) processes, which could generate a pyridyl radical intermediate. This intermediate could then be intercepted by a wide range of coupling partners. This approach could enable C-C, C-N, and C-O bond formations at the C3 position, allowing for the introduction of diverse functional groups without harsh reagents. nih.govprinceton.edu Recent advances have demonstrated the power of bismuth photocatalysis for the activation and coupling of aryl iodides and copper photocatalysis for C(sp³)-N couplings with alkyl halides, showcasing methodologies that could be adapted for this pyridine (B92270) system. nih.govmpg.de
Electrocatalysis provides an alternative, reagent-free method for driving redox reactions. By applying an electrical potential, specific functional groups can be selectively oxidized or reduced. This could be harnessed to mediate transformations at the halogen sites or to facilitate novel C-H functionalization pathways on the pyridine ring.
| Transformation Type | Potential Application on this compound | Enabling Technology |
| C-N Cross-Coupling | Replacement of the C3-iodo group with various amine nucleophiles. | Metallaphotoredox Catalysis (e.g., Ni/Ir systems) princeton.edu |
| C-C Cross-Coupling | Introduction of alkyl, aryl, or acyl groups at the C3-position. | Bismuth or other main-group photocatalysis mpg.de |
| Decarboxylative Alkylation | Coupling with carboxylic acids to install novel alkyl fragments. | Organic Photoredox Catalysis rsc.org |
| Reductive Dehalogenation | Selective removal of the iodo or chloro group under mild conditions. | Electrocatalysis |
Development of Sustainable and Waste-Minimizing Synthetic Methodologies
Future research will increasingly focus on developing "green" synthetic routes to this compound that align with the principles of sustainable chemistry. rsc.org This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials. ijarsct.co.in
Several key strategies are applicable:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields and minimizing the need for solvents. mdpi.comnih.gov
Use of Nanocatalysts: Heterogeneous nanocatalysts can offer high efficiency and selectivity. A significant advantage is their ease of separation from the reaction mixture and potential for recycling, which reduces catalyst waste and product contamination. researchgate.netrsc.org
Solvent-Free Reactions: Conducting reactions in the absence of solvents (neat) or using benign solvents like water or supercritical CO₂ can drastically reduce the environmental impact of the synthesis. ijarsct.co.inmdpi.com
Multicomponent Reactions (MCRs): Designing syntheses that involve MCRs, where three or more reactants combine in a single step, improves atom economy and reduces the number of purification steps, thereby minimizing waste. nih.govrsc.org
These approaches, combined with the inherent efficiencies of continuous flow processing, can lead to a significantly more sustainable life cycle for the compound.
| Green Chemistry Approach | Key Benefit | Relevance to Pyridine Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency. nih.gov | Widely used for rapid synthesis of pyridine derivatives. nih.gov |
| Nanocatalysis | High activity, recyclability, reduced waste. researchgate.net | Enables efficient one-pot synthesis of polysubstituted pyridines. rsc.org |
| Solvent-Free / Benign Solvents | Eliminates hazardous organic solvent waste. ijarsct.co.in | Proven for various heterocyclic syntheses. mdpi.com |
| Continuous Flow Processing | Reduced energy and material consumption, improved safety. durham.ac.uk | Ideal for improving the efficiency and sustainability of halogenated pyridine synthesis. rsc.org |
Synergistic Computational-Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the rational design of new derivatives and synthetic routes. Instead of relying on trial-and-error, computational models can predict reactivity and guide experimental efforts, saving significant time and resources.
For this compound, density functional theory (DFT) and other quantum chemistry methods can be used to model the electronic structure of the molecule. nih.gov This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack and the regioselectivity of reactions like C-H functionalization. arxiv.org Machine learning models are also being developed to predict reaction outcomes and regioselectivity with high accuracy, based on datasets of known reactions. nih.gov For example, a computational model could predict the relative reactivity of the C-H bond at the C5 position versus the halogen substituents, guiding the choice of catalyst and reaction conditions for selective late-stage functionalization. acs.org This synergistic loop—where computational predictions inform experiments, and experimental results refine the models—will accelerate the discovery of novel and efficient transformations. ucla.edu
| Role | Computational Methods | Experimental Methods |
| Planning | Predict reaction outcomes, regioselectivity, and catalyst performance. arxiv.orgnih.gov | Design synthesis based on computational hypotheses. |
| Execution | Model reaction mechanisms and transition states. | Perform targeted experiments to validate predictions. |
| Optimization | Screen virtual libraries of catalysts and substrates. | Optimize reaction conditions (temperature, solvent, etc.) based on model insights. |
| Analysis | Correlate molecular properties with observed reactivity. | Characterize products and reaction kinetics to refine computational models. |
New Paradigms for Pyridine Functionalization through Novel Reaction Classes
The direct and selective functionalization of the pyridine ring is a persistent challenge in organic synthesis due to the electron-deficient nature of the ring and the coordinating effect of the nitrogen atom. rsc.orgnih.govresearchgate.net Future research on this compound will leverage new reaction classes that overcome these hurdles, particularly for late-stage functionalization. cancer.govunimi.it
Key emerging areas include:
C-H Activation/Functionalization: This atom-economical approach allows for the direct conversion of C-H bonds into new C-C or C-X bonds, avoiding the need for pre-functionalized starting materials. nih.goveurekaselect.comrsc.org While C2 functionalization is common, recent breakthroughs are enabling selective functionalization at the more remote C3 and C4 positions. nih.govnih.gov
Remote Functionalization via Novel Reagents: A significant challenge is overriding the intrinsic reactivity of the pyridine ring. Recent work has shown that organosodium reagents like n-butylsodium can selectively deprotonate pyridines at the C4 position, a feat not possible with traditional organolithium bases which tend to add to the C2 position. nih.govnih.govchemrxiv.org This opens up a new avenue for introducing a wide range of substituents directly at the C4 position of the pyridine core.
Dearomatization-Rearomatization Strategies: These methods temporarily convert the flat, aromatic pyridine into a three-dimensional, non-aromatic intermediate. This intermediate can then undergo highly regioselective functionalization before the aromaticity is restored in a final step, providing access to substitution patterns that are difficult to achieve through conventional means. nih.gov
These advanced strategies will enable the precise modification of the this compound scaffold, providing rapid access to new analogues with potentially enhanced properties. researchgate.net
| Functionalization Strategy | Target Position | Description |
| Directed C-H Activation | C5-H | Utilizes a directing group to guide a metal catalyst to a specific C-H bond for functionalization. rsc.org |
| Metalation-Capture with Organosodium Reagents | C4-H (unoccupied) | Employs reagents like n-BuNa to achieve selective deprotonation and subsequent trapping with an electrophile at the C4 position. nih.govnih.gov |
| Dearomatization-Rearomatization | C4 / C5 | Temporarily breaks the aromaticity to create an electron-rich intermediate, enabling regioselective electrophilic attack. nih.gov |
| Late-Stage Fluorination / SNAr | C5-H -> C5-F -> C5-Nu | Involves C-H fluorination followed by nucleophilic aromatic substitution to introduce a wide range of nucleophiles. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
